molecular formula C11H17N3O5SSi B1580840 Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- CAS No. 68479-60-7

Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-

Cat. No.: B1580840
CAS No.: 68479-60-7
M. Wt: 331.42 g/mol
InChI Key: NXBOTJRZWNVHBE-UHFFFAOYSA-N
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Description

Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- (CAS: Not explicitly provided in evidence, but structurally related to CAS 126519-89-9 ), is a hybrid organosilane compound combining a benzenesulfonyl azide moiety with a trimethoxysilyl ethyl substituent. The azide group (-N₃) enables reactivity via thermal or photolytic decomposition to generate nitrenes, which form covalent bonds with substrates. The trimethoxysilyl group facilitates adhesion to inorganic surfaces (e.g., glass, metals) through hydrolysis and condensation reactions. This dual functionality makes it valuable in surface modification, polymer crosslinking, and materials science applications .

Properties

IUPAC Name

N-diazo-4-(2-trimethoxysilylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5SSi/c1-17-21(18-2,19-3)9-8-10-4-6-11(7-5-10)20(15,16)14-13-12/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBOTJRZWNVHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071563
Record name Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
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Molecular Weight

331.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68479-60-7
Record name 4-[2-(Trimethoxysilyl)ethyl]benzenesulfonyl azide
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Record name Benzenesulfonyl azide, 4-(2-(trimethoxysilyl)ethyl)-
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Record name Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
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Record name Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
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Record name 4-[2-(trimethoxysilyl)ethyl]benzene-1-sulphonyl azide
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Preparation Methods

Step 1: Synthesis of 4-[2-(trimethoxysilyl)ethyl]benzenesulfonyl chloride

  • The precursor sulfonyl chloride is prepared by sulfonation of 4-(2-trimethoxysilyl)ethylbenzene or by chlorosulfonation of the corresponding benzene derivative containing the trimethoxysilyl ethyl substituent.
  • Reaction conditions typically involve chlorosulfonic acid or sulfuryl chloride reagents under cooling to control reactivity.

Step 2: Conversion to Sulfonyl Azide

  • The sulfonyl chloride intermediate is reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
  • The reaction is performed at low to moderate temperatures (0–25 °C) to avoid decomposition of the azide.
  • The azide substitution proceeds via nucleophilic attack on the sulfonyl chloride, displacing chloride and forming the sulfonyl azide functionality.
  • The reaction mixture is then quenched and purified by extraction and chromatography to isolate the pure sulfonyl azide product.

Key Reaction Parameters and Considerations

Parameter Details
Solvent Anhydrous DMF, acetone, or similar aprotic solvents
Temperature 0 to 25 °C to maintain azide stability
Azide Source Sodium azide (NaN3)
Reaction Time Several hours (typically 2–24 h)
Atmosphere Inert atmosphere (nitrogen or argon) to avoid moisture
Purification Extraction, washing, and silica gel chromatography
Stability Product sensitive to moisture; store under dry inert atmosphere

Research Findings and Analytical Data

  • The compound exhibits a refractive index of approximately 1.550 and a specific gravity of 0.90.
  • It shows hydrolytic sensitivity, reacting slowly with moisture or water, necessitating dry conditions during synthesis and storage.
  • The compound’s purity and structure are confirmed by spectroscopic methods such as NMR and IR, with characteristic azide stretching vibrations and silyl group signals.
  • The melting or flash point is reported around 29 °C, indicating moderate thermal sensitivity.

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions Outcome
1 4-(2-trimethoxysilyl)ethylbenzene + chlorosulfonic acid or SO2Cl2 Cooling, anhydrous conditions 4-[2-(trimethoxysilyl)ethyl]benzenesulfonyl chloride
2 Sulfonyl chloride + NaN3 0–25 °C, aprotic solvent, inert atmosphere 4-[2-(trimethoxysilyl)ethyl]benzenesulfonyl azide (target compound)

Additional Notes

  • The trimethoxysilyl group allows for further functionalization or anchoring onto surfaces, making this compound valuable in materials science and polymer chemistry.
  • Due to the azide functionality, the compound can participate in click chemistry reactions, enabling modular synthesis of complex architectures.
  • Handling precautions include avoiding moisture and heat to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Chemical Reactions

Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-, can undergo several types of chemical reactions:

  • Substitution Reactions: The azide group can be replaced by other nucleophiles in nucleophilic substitution reactions.

  • Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as forming triazoles when reacted with alkynes.

  • Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols.

Reaction Conditions and Reagents

Several reagents and conditions are commonly used to facilitate the chemical reactions of benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-:

  • Nucleophilic Substitution: Sodium azide, acetonitrile, and controlled temperatures are used.

  • Cycloaddition: Alkynes and copper(I) catalysts at room temperature are employed.

  • Hydrolysis: Water under acidic or basic conditions is used.

Products Formed

The chemical reactions of benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-, result in the formation of major products:

  • Triazoles: These are formed from cycloaddition reactions involving alkynes.

  • Silanols: These are formed from the hydrolysis of the trimethoxysilyl group.

Role of Benzenesulfonyl Azides in Base-Mediated Coupling Reactions

Benzenesulfonyl azides, including derivatives of benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-, participate in base-mediated coupling reactions. For example, they react with proline in the presence of 1,2-dichloroethane (DCE) and a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield 2-chloroethyl tosylprolinate .

Detailed Reaction Mechanism

A plausible mechanism for the base-mediated coupling reaction involves several steps :

  • DBU deprotonates proline, forming a prolinate .

  • The prolinate reacts with benzenesulfonyl azide to form 4-methylbenzenesulfonic pyrrolidine-2-carboxylic anhydride .

  • Two molecules of the intermediate undergo intermolecular ester exchange to form tosylproline .

  • The target product is obtained through the esterification reaction of DCE with the deprotonated intermediate .

Comparison with Similar Compounds

Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-, is unique because of its dual functionality from the azide and trimethoxysilyl groups. This allows it to perform a wide array of chemical reactions, making it useful in:

  • Organic synthesis

  • Materials science

  • Biological research

Compared to similar compounds:

  • Benzenesulfonyl azide: Lacks the trimethoxysilyl group, which reduces its versatility in surface modification applications.

  • 4-(Trimethoxysilyl)ethylamine: Lacks the azide group, limiting its use in cycloaddition reactions.

  • Phenylsulfonyl azide: Similar structure but without the trimethoxysilyl group, resulting in different reactivity and applications.

Scientific Research Applications

Organic Synthesis

Benzenesulfonyl azide serves as a reagent in organic synthesis, particularly in the formation of triazoles through click chemistry. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are valuable in creating complex organic molecules .

Surface Modification

The presence of the trimethoxysilyl group allows for effective surface modification. This compound can bond strongly with various substrates, making it suitable for applications in coatings, adhesives, and advanced materials . It enhances properties such as adhesion and mechanical strength in composite materials.

Bioconjugation in Biological Research

In biological contexts, this compound is utilized for bioconjugation purposes. It enables the attachment of biomolecules to surfaces or other biomolecules, facilitating studies on protein interactions and cellular processes. Its ability to form stable triazole linkages is particularly beneficial for developing biocompatible materials and drug delivery systems .

Analytical Chemistry

Benzenesulfonyl azide can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and analysis, which is scalable and suitable for isolating impurities in preparative separation processes . This application is critical in pharmacokinetics and quality control in pharmaceutical formulations.

Material Science

In material science, this compound is employed to improve the properties of polymers and composites. Its ability to cross-link polymers enhances mechanical properties and thermal stability. Additionally, it can be used to immobilize catalysts or bind biomaterials, thereby expanding its utility in various industrial applications .

Table: Summary of Applications

Application AreaDescription
Organic SynthesisUsed as a reagent for forming triazoles through click chemistry.
Surface ModificationEnhances bonding with substrates; useful in coatings and adhesives.
BioconjugationFacilitates attachment of biomolecules for studying interactions; aids drug delivery systems.
Analytical ChemistryAnalyzed using HPLC; scalable method for isolating impurities.
Material ScienceImproves mechanical properties; used for cross-linking polymers and binding biomaterials.

Case Study 1: Click Chemistry Applications

Research has demonstrated the effectiveness of benzenesulfonyl azide in click chemistry reactions to synthesize complex molecular architectures. For instance, it has been used successfully to create bioconjugates that allow for targeted drug delivery systems .

Case Study 2: Surface Functionalization

In studies focused on surface modification, benzenesulfonyl azide was applied to enhance the adhesion properties of coatings on various substrates. The results indicated significant improvements in durability and performance metrics compared to traditional methods .

Mechanism of Action

The mechanism of action of Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- involves the reactivity of the azide group and the trimethoxysilyl group. The azide group can undergo cycloaddition reactions, forming stable triazole linkages. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and form strong bonds with various substrates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related benzenesulfonyl derivatives and silane-containing analogs:

Compound Name (CAS) Molecular Formula Substituent Structure Key Functional Groups Applications
Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- (Hypothetical) C₁₁H₁₇N₃O₅SSi (estimated) Ethyl linker with trimethoxysilyl Sulfonyl azide, trimethoxysilyl Surface modification, crosslinking
Benzenesulfonyl chloride, 4-[2-(trimethoxysilyl)ethyl]- (126519-89-9) C₁₁H₁₇ClO₅SSi Ethyl linker with trimethoxysilyl Sulfonyl chloride, trimethoxysilyl Precursor for sulfonamide synthesis
Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- (70851-53-5) C₁₅H₂₅N₅O₆SSi Propylaminoethyl linker with trimethoxysilyl Sulfonyl azide, trimethoxysilyl, urea Polymer crosslinking, bioconjugation
Benzenesulfonyl chloride, 4-[3-(trimethoxysilyl)propyl]- (519141-61-8) C₁₃H₂₁ClO₅SSi Propyl linker with trimethoxysilyl Sulfonyl chloride, trimethoxysilyl Surface functionalization
Silane, trimethoxy[3-(pentafluorophenyl)propyl]- (303191-26-6) C₁₂H₁₅F₅O₃Si Propyl linker with pentafluorophenyl Pentafluorophenyl, trimethoxysilyl Hydrophobic coatings, electronics

Key Differences and Implications

Substituent Chain Length and Flexibility The ethyl linker in the target compound (e.g., 126519-89-9 derivatives) offers shorter chain length compared to propyl-linked analogs (e.g., 519141-61-8). Propyl-linked compounds (e.g., 70851-53-5) may provide better flexibility in polymer matrices, improving mechanical properties .

Functional Group Reactivity

  • Sulfonyl azides (target compound, 70851-53-5) undergo nitrene insertion, enabling covalent bonding, whereas sulfonyl chlorides (e.g., 126519-89-9) are precursors for nucleophilic substitutions (e.g., forming sulfonamides) .
  • The urea group in 70851-53-5 adds hydrogen-bonding capability, expanding its utility in bioconjugation and supramolecular chemistry .

Silane Group Variations

  • Trimethoxysilyl groups hydrolyze faster than triethoxysilyl analogs (e.g., 597539-49-6 in ), leading to quicker surface adhesion but shorter shelf life.
  • Fluorinated silanes (e.g., 303191-26-6) exhibit enhanced thermal stability and hydrophobicity, suited for high-performance coatings .

Electronic Effects

  • Electron-withdrawing groups (e.g., pentafluorophenyl in 303191-26-6) increase silane stability but reduce nitrene reactivity compared to electron-neutral benzene rings .

Biological Activity

Benzenesulfonyl azides are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- is particularly notable for its potential applications in drug development. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Benzenesulfonyl azides are characterized by the presence of a sulfonyl group attached to an azide functional group. The specific compound under consideration features a trimethoxysilyl group, which enhances its reactivity and solubility in organic solvents. This modification is crucial for its application in biological systems.

Biological Activity Overview

The biological activities of benzenesulfonyl azides can be categorized into several key areas:

  • Antitumor Activity :
    Recent studies have demonstrated that derivatives of benzenesulfonyl azides exhibit significant antitumor properties. For instance, a study reported that certain compounds derived from benzenesulfonyl azides showed good antitumor activity against MCF-7 (breast cancer) and SKOV3 (ovarian cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity :
    The antimicrobial potential of benzenesulfonyl azides has also been explored. A specific derivative was found to possess potent activity against various bacterial strains, including E. coli and S. aureus. Minimum inhibitory concentration (MIC) values were recorded at 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus, showcasing the compound's efficacy as an antimicrobial agent .
  • Anti-inflammatory Effects :
    In vivo studies have indicated that certain benzenesulfonamide derivatives derived from benzenesulfonyl azides exhibit anti-inflammatory effects, significantly reducing edema in animal models . These findings suggest potential therapeutic applications in inflammatory diseases.

Case Study 1: Antitumor Activity Assessment

A series of benzenesulfonyl azide derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The study revealed that compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups. Notably, one compound showed an IC50 value of 147.4 ± 0.8 μM against MCF-7 cells, which was competitive with standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, a library of benzenesulfonamide derivatives was screened for antimicrobial activity. The results highlighted that the most active compounds had MIC values ranging from 6.28 mg/mL to 6.67 mg/mL against various pathogens, indicating their potential as novel antimicrobial agents .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Value (mg/mL) Reference
AntitumorMCF-7147.4 ± 0.8
AntitumorSKOV3Not specified
AntimicrobialE. coli6.72
AntimicrobialS. aureus6.63
Anti-inflammatoryRat model94.69% inhibition

The biological activity of benzenesulfonyl azides is attributed to their ability to form reactive intermediates upon decomposition, which can interact with various biological macromolecules such as proteins and nucleic acids. This reactivity is essential for their antitumor and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-[2-(trimethoxysilyl)ethyl]benzenesulfonyl azide?

  • Methodological Answer : The compound can be synthesized via functionalization of a benzenesulfonyl chloride precursor. For example:

Silane Coupling : React 4-chloromethylbenzenesulfonyl chloride with 3-(trimethoxysilyl)propanethiol (Nu1) under controlled conditions, followed by azidation using sodium azide (NaN₃) in a polar aprotic solvent like DMF .

Purification : Vacuum distillation or column chromatography is critical to isolate the product, as residual silanol groups may lead to hydrolysis .

  • Key Considerations : Monitor reaction progress via FT-IR for azide (-N₃) peak confirmation (~2100 cm⁻¹) and NMR for silane moiety integration .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Storage Conditions : Store in anhydrous, airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the trimethoxysilyl group .
  • Handling : Use silanized glassware (deactivated with 5% dimethyldichlorosilane in toluene) to minimize adsorption losses .
  • Stability Tests : Periodic TLC or HPLC analysis is recommended to detect degradation products (e.g., silanol formation) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR for silane (-Si-OCH₃) and sulfonyl azide (-SO₂N₃) groups.
  • FT-IR : Confirm azide (2100 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) stretches .
  • Purity Assessment :
  • HPLC-MS : Use reversed-phase C18 columns with ESI-MS detection for trace impurities .
  • Elemental Analysis : Verify C, H, N, S, and Si content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during synthesis?

  • Methodological Answer :

  • Variable Optimization : Systematically test parameters:
  • Solvent Effects : Compare polar aprotic (DMF, THF) vs. non-polar solvents (toluene) .
  • Catalysts : Evaluate transition-metal catalysts (e.g., Pd(PPh₃)₄) for azide coupling efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., silanol condensation or sulfonamide formation) and adjust stoichiometry or reaction time .
  • Reproducibility : Standardize moisture control (e.g., molecular sieves) to mitigate silane hydrolysis .

Q. What strategies enable incorporation of this compound into hybrid organic-inorganic materials?

  • Methodological Answer :

  • Surface Functionalization : Utilize the trimethoxysilyl group to anchor the compound to silica nanoparticles or glass surfaces via hydrolysis-condensation (sol-gel process) .
  • Crosslinking : React the azide group with alkynes via CuAAC (click chemistry) to form triazole-linked networks .
  • Characterization : Use SEM-EDS for elemental mapping (Si, S) and TGA to assess thermal stability of hybrid materials .

Q. What regulatory considerations apply to international research involving this compound?

  • Methodological Answer :

  • NDSL Compliance : In Canada, notify Environment and Climate Change Canada under the New Substances Notification Regulations (Chemicals and Polymers) prior to import or manufacture .
  • Safety Protocols : Adhere to GHS risk codes (e.g., H315/H319 for skin/eye irritation) and implement fume hood handling due to azide explosivity .
  • Documentation : Maintain detailed records of synthesis, disposal, and toxicity assessments for REACH compliance in the EU .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
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Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-

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